5-HT3A Serotonin Receptor Binding Affinity: A Nanomolar Benchmark
The compound demonstrates a binding affinity (Ki) of 29 nM for the human 5-HT3A receptor, a ligand-gated ion channel involved in neurotransmission and a target for antiemetic drugs [1]. This level of affinity establishes a quantitative benchmark within its chemical space. For perspective, a structurally distinct carbamate-based 5-HT3 antagonist disclosed by Takeda Pharmaceutical exhibits a significantly higher potency (IC50 = 0.74 nM) [2], while other carbamates can show dramatically weaker affinity, with a reported Ki of 1,000,000 nM for the related 5-HT3A receptor [3]. This data positions the target compound as a moderately potent binder, offering a specific, quantitative reference point for medicinal chemistry campaigns exploring this scaffold.
| Evidence Dimension | Binding Affinity to Human 5-HT3A Receptor (Ki) |
|---|---|
| Target Compound Data | 29 nM |
| Comparator Or Baseline | Takeda carbamate antagonist: 0.74 nM (IC50); Dimethylamino carbamate analog: 1,000,000 nM (Ki) |
| Quantified Difference | 39-fold less potent than Takeda compound; >34,000-fold more potent than dimethylamino analog |
| Conditions | Displacement of [³H]granisetron from human 5-HT3A receptor expressed in HEK293 cells, filter binding assay. |
Why This Matters
This quantifies the compound's utility as a chemical probe for 5-HT3A receptor studies, allowing researchers to select it for assays requiring a specific potency window.
- [1] BindingDB. Entry for BDBM50400889 (ChEMBL2204357). View Source
- [2] Takeda Pharmaceutical Company Limited. US Patent 9,695,195. View Source
- [3] BindingDB. Entry for BDBM50254481 (CHEMBL466398). View Source
